1,3-Dibromo-2-(phenylmethoxy)benzene
Overview
Description
The compound “2-(Benzyloxy)-1,3-dibromobenzene” belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing a phenoxy functional group attached to a benzyl group .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-1,3-dibromobenzene” are not available, benzyloxy compounds can generally be synthesized through the reaction of a phenol with benzyl chloride in the presence of a base .Chemical Reactions Analysis
Benzyloxy compounds, in general, can undergo a variety of chemical reactions. For instance, they can participate in oxidation and reduction reactions . The specific reactions that “2-(Benzyloxy)-1,3-dibromobenzene” can undergo would depend on its exact molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)-1,3-dibromobenzene” would depend on its exact molecular structure. In general, benzyloxy compounds are solid at room temperature and have a high melting point .Scientific Research Applications
Synthesis and Organic Transformations
2-(Benzyloxy)-1,3-dibromobenzene and similar compounds are valuable precursors in various organic transformations. For instance, 1,2-Dibromobenzenes are crucial for reactions based on the intermediate formation of benzynes, with derivatives like 1,2-dibromo-3-iodobenzene and 2,3-di-bromo-1,4-diiodobenzene acting as intermediates in synthesis processes (Diemer, Leroux, & Colobert, 2011).
Polarographic Studies and Formation of Benzyne
Polarographic studies of dibromobenzenes in solvents like acetonitrile and dimethylformamide have indicated the formation of benzyne as an intermediate. This is particularly noted in o-dibromobenzene, which undergoes a reaction to form benzyne (Wawzonek & Wagenknecht, 1964).
Properties
IUPAC Name |
1,3-dibromo-2-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTQDADUVFGKHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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